Compound Description: These are a class of azaheterocycle-based bolas, incorporating two heteroaromatic cores and a PEG linker. They are studied as potential fluorescent chemosensors for electron-deficient species, exhibiting a "turn-off" fluorescence response to nitro-explosives like DNT, TNT, PETN, and Hg2+ cations.
Compound Description: This compound, a non-planar bipolar ligand, comprises triphenylamine and 1,3,4-oxadiazole units. It exhibits specific dihedral angles between its rings and shows π–π interactions in its crystal structure.
Compound Description: These are tetraamidophthalocyanine complexes with reported antimicrobial activity and antioxidant properties. They exhibit good solubility in various organic solvents.
Compound Description: These derivatives, synthesized from 3-(4-hydrazinocarbonyl-phenyl)sydnones, are recognized for their potential fluorescent activity.
Compound Description: This compound is a bipolar ligand containing triphenylamine and 1,3,4-oxadiazole units, with a near-coplanar arrangement of the oxadiazole and pyridine rings. It forms intermolecular C—H⋯N hydrogen bonds in its crystal structure.
(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) and its Derivatives
Compound Description: VNI is a known inhibitor of protozoan CYP51, effective in treating Chagas disease. Derivatives of VNI, designed by targeting the fungal enzyme sterol 14α-demethylase (CYP51), are being explored as potential antifungal agents.
Compound Description: This series of compounds was synthesized and evaluated for its potential as anticonvulsant agents. They were found to be active in MES tests with low neurotoxicity.
Compound Description: These derivatives, synthesized from a series of reactions starting with 2-(chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, were studied for their antibacterial activity. Some compounds showed enhanced activity against Gram-negative bacteria compared to the control drug, gentamycin.
Compound Description: These novel naphtho-furan derivatives were synthesized and tested for antimicrobial activity, exhibiting good antibacterial and antifungal properties.
Compound Description: In this compound, the 1,3,4-oxadiazole ring is nearly coplanar with the two adjacent benzene rings. Intermolecular O—H⋯N hydrogen bonds contribute to its crystal structure.
Compound Description: The pyrazole and oxadiazole rings in this compound are not fully conjugated. They show specific dihedral angles with the attached phenyl and benzene rings.
Compound Description: This series of coumarin-oxadiazole derivatives was synthesized and screened for in-vitro anthelmintic activity. The 4-chloro derivative exhibited the highest activity among the synthesized compounds.
Compound Description: This compound is characterized by its crystallization in the monoclinic space group P21 and intermolecular C—H⋯N and C—H⋯O contacts in its crystal packing.
Compound Description: This group comprises two series of compounds synthesized from Schiff bases and screened for antibacterial activity against various bacterial strains.
Compound Description: These novel compounds were designed using a molecular hybridization approach and demonstrated potential as multifunctional agents for Alzheimer's disease. They exhibited inhibitory activity against hAChE, hBChE, and hBACE-1, as well as anti-Aβ aggregation properties.
Platinum(II) Complexes with 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol
Compound Description: These are two new heteroleptic platinum(II) cyclometalated complexes, one with 2-phenylpyridine (Pt1) and the other with 2-(4-trifluoromethyl)phenylpyridine (Pt2), both utilizing 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol (pop) as the electron-transporting ancillary ligand. These complexes are promising materials for efficient OLEDs due to their high photoluminescence quantum efficiency yields.
Compound Description: This imidazole compound was synthesized in a multi-step procedure, and its structure was confirmed through X-ray diffraction and NMR spectroscopy.
Compound Description: These coumarinyl oxadiazoles were synthesized and found to exhibit potential anticonvulsant activity in MES and PTZ models.
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Compound Description: These compounds have been studied for their potential anticancer activity, with multiple polymorphic structures identified for each. Their crystal structures reveal a balance of weak intermolecular interactions and different packing arrangements.
Compound Description: This compound, a 1:1 inclusion complex with 1,4-dioxane, is a derivative of diphenyloxadiazolylcyclobutane (s-DPC). Its cyclobutane ring adopts a planar conformation, and the photodimerization of its corresponding monomer yields a small amount of s-DPC.
Compound Description: This compound is characterized by specific dihedral angles between its rings and the presence of intramolecular C—H⋯O and intermolecular N—H⋯O hydrogen bonds in its crystal structure.
Compound Description: These compounds, synthesized through a multi-step procedure involving 1,1’-carbonyldiimidazole, were evaluated for their antimicrobial activity. Only the 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives showed activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl)-1,2,4-triazol-3-yl]-butane (MNP-14) and 1,4-bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxyphenyl)-1,2,4-triazol-3-yl]-butane (MNP-16)
Compound Description: These bis-1,2,4-triazole derivatives were studied for their cytotoxic and DNA damage activity. MNP-16 was identified as a potential candidate for cancer therapeutics due to its significant cytotoxicity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.